molecular formula C8H6N2O2 B126983 1H-Benzimidazole-5-carboxylic acid CAS No. 15788-16-6

1H-Benzimidazole-5-carboxylic acid

Cat. No.: B126983
CAS No.: 15788-16-6
M. Wt: 162.15 g/mol
InChI Key: COYPLDIXZODDDL-UHFFFAOYSA-N
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Description

1H-Benzimidazole-5-carboxylic acid: is a heterocyclic aromatic organic compound that features a benzimidazole core with a carboxylic acid functional group at the 5-position. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their structural similarity to naturally occurring nucleotides .

Mechanism of Action

Target of Action

The primary targets of 1H-Benzimidazole-5-carboxylic acid are cancer cells . Benzimidazole derivatives have been reported to exhibit anticancer potentials with versatile mechanisms to inhibit tumor progression .

Mode of Action

The compound interacts with its targets by inducing apoptosis in cancer cells . It has been reported that certain derivatives of this compound can induce cell death in leukemic cells . The mode of action involves inducing apoptosis via S/G2 cell cycle arrest, down-regulation of CDK2, Cyclin B1, and PCNA, cleavage of PARP, and elevated levels .

Biochemical Pathways

The affected biochemical pathways primarily involve the cell cycle and apoptosis pathways . The compound’s interaction with its targets leads to changes in these pathways, resulting in cell cycle arrest and initiation of apoptosis .

Pharmacokinetics

It is known that the compound has a low solubility in water but can dissolve in organic solvents such as dmso and methanol . This suggests that the compound may have good bioavailability when administered with appropriate solvents.

Result of Action

The result of the compound’s action is the induction of cell death in cancer cells . This is achieved through the initiation of apoptosis and the arrest of the cell cycle, which prevents the proliferation of cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and thus its efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-5-carboxylic acid can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. For instance, a one-pot synthesis using HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) as a coupling agent has been reported to yield benzimidazoles efficiently . Another method involves the reaction of o-phenylenediamine with carboxylic acids in the presence of mineral acids or acetic acid under reflux conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzimidazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the benzimidazole core, leading to the formation of reduced derivatives.

    Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are employed for substitution reactions.

Major Products: The major products formed from these reactions include various benzimidazole derivatives with altered functional groups, which can exhibit different biological and chemical properties .

Scientific Research Applications

1H-Benzimidazole-5-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1H-Benzimidazole-5-carboxylic acid is unique due to the specific positioning of the carboxylic acid group, which influences its chemical reactivity and biological activity. This positioning allows for unique interactions with molecular targets, making it a valuable compound in medicinal chemistry and other scientific fields .

Properties

IUPAC Name

3H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYPLDIXZODDDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332648
Record name 1H-Benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15788-16-6
Record name 1H-Benzimidazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15788-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Benzimidazole-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.227
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

3,4-Diaminobenzoic acid (20 g, 0.13 mol) was suspended in formic acid (120 ml) while cooling. After that hydrochloric acid (12 ml) was added. An obtained reaction mass was agitated for 24 hours at a room temperature. Reaction mixture was filtered through fiber glass filter. Then filter cake was dissolved in water (400 ml), pH was adjusted to 2.0 with ammonia solution and reaction mass was agitated overnight. Resulting suspension was filtered, pH of filtrate was adjusted to 3.0 with ammonia solution and reaction mass was agitated for two hours. Precipitate was filtered and dried at ˜100° C. H1NMR (Brucker Avance-300, DMSO-d6, δ, ppm): 7.695 (d, H, CHAr(7)); 7.877 (dd, H, CHAr(6)); 8.25 (d, H, CHAr(4)); 8.44 (s, H, (s, H, CHAr(2)); 12.82 (s, 2H, NH, COOH). Yield was 11.3 g (54%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

3,4-diaminobenzoic acid (5 g, 32 mmol) and formic acid (20 ml) were mixed and refluxed overnight. Formic acid was removed on rotavapour and water added to the residue to obtain the solid. Solid was filtered and dried to obtain the title compound quantitatively.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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